REACTION_CXSMILES
|
[Cl:1][C:2]([O:4][CH:5](Cl)[CH3:6])=O.CO[CH:10]1[C:16]2[CH:17]=CC=[CH:20][C:15]=2[CH2:14][CH2:13][N:12](C)[CH2:11]1>ClCCCl>[ClH:1].[CH3:2][O:4][C:5]1[CH:6]=[CH:17][C:16]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14][C:15]=2[CH:20]=1 |f:3.4|
|
Name
|
|
Quantity
|
620 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
COC1CN(CCC2=C1C=CC=C2)C
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Type
|
CUSTOM
|
Details
|
stir for 16 hours under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactions are set up in a 22 L flask
|
Type
|
CUSTOM
|
Details
|
each equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle, condenser and nitrogen bubbler
|
Type
|
CUSTOM
|
Details
|
turns dark purple over the next 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction flask
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum to an oil
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the oil in methanol (4 L)
|
Type
|
ADDITION
|
Details
|
add to a 22 L reaction flask
|
Type
|
STIRRING
|
Details
|
stir for 16 hours at room temperature under nitrogen
|
Duration
|
16 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC1=CC2=C(CCNCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 179% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |